1-(4-isopropylphenyl)-5-methyl-N-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-(4-Isopropylphenyl)-5-methyl-N-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is notable for its potential applications in medicinal chemistry due to its unique structural features, which include a triazole ring, a thiazole ring, and an isopropylphenyl group. These structural elements contribute to its diverse biological activities and make it a subject of interest in various fields of scientific research.
Mechanism of Action
Target of Action
Similar compounds with thiazole and sulfonamide groups have been known to exhibit antibacterial activity . Therefore, it is plausible that this compound may also target bacterial cells.
Mode of Action
Compounds with similar structures have been found to display potent antibacterial activity against both gram-negative and gram-positive bacteria . The isopropyl substituted derivative, in particular, has shown attractive antibacterial activity against multiple strains .
Biochemical Pathways
Based on the antibacterial activity of similar compounds, it can be inferred that this compound may interfere with essential bacterial processes, leading to bacterial cell death .
Result of Action
Similar compounds have been found to display potent antibacterial activity, suggesting that this compound may also have a significant effect on bacterial cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-isopropylphenyl)-5-methyl-N-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Introduction of the Thiazole Ring: The thiazole ring is often introduced through a condensation reaction involving a thioamide and a haloketone.
Coupling Reactions: The final compound is obtained by coupling the triazole and thiazole intermediates, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, continuous flow reactors, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Isopropylphenyl)-5-methyl-N-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the thiazole ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products:
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Alcohols
Substitution Products: Alkylated or acylated derivatives
Scientific Research Applications
1-(4-Isopropylphenyl)-5-methyl-N-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Comparison with Similar Compounds
- 1-(4-Isopropylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- 1-(4-Isopropylphenyl)-5-methyl-N-(thiazol-2-yl)-1H-1,2,4-triazole-3-carboxamide
Comparison:
- Structural Differences: The presence of different heterocyclic rings (e.g., 1,2,3-triazole vs. 1,2,4-triazole) can significantly affect the compound’s biological activity and chemical reactivity.
- Biological Activity: Variations in the substituents and ring structures can lead to differences in antimicrobial, antifungal, and anticancer activities.
- Chemical Reactivity: The type of heterocyclic ring and the position of substituents influence the compound’s reactivity towards oxidation, reduction, and substitution reactions.
1-(4-Isopropylphenyl)-5-methyl-N-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide stands out due to its unique combination of a triazole and thiazole ring, which imparts distinct biological and chemical properties compared to its analogs.
Properties
IUPAC Name |
5-methyl-1-(4-propan-2-ylphenyl)-N-(1,3-thiazol-2-yl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5OS/c1-10(2)12-4-6-13(7-5-12)21-11(3)14(19-20-21)15(22)18-16-17-8-9-23-16/h4-10H,1-3H3,(H,17,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCFYIUQINMTWBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)C(C)C)C(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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